![molecular formula C11H20N2O3Si2 B13952557 2,6-Bis[(trimethylsilyl)oxy]-4-pyrimidinecarbaldehyde CAS No. 56272-56-1](/img/structure/B13952557.png)
2,6-Bis[(trimethylsilyl)oxy]-4-pyrimidinecarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis[(trimethylsilyl)oxy]-4-pyrimidinecarbaldehyde is a chemical compound with the molecular formula C11H20N2O3Si2 and a molecular weight of 284.46 g/mol . This compound is characterized by the presence of two trimethylsilyl groups attached to the oxygen atoms at the 2 and 6 positions of a pyrimidine ring, with an aldehyde group at the 4 position. It is commonly used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
The synthesis of 2,6-Bis[(trimethylsilyl)oxy]-4-pyrimidinecarbaldehyde typically involves the reaction of 2,6-dihydroxypyrimidine with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction conditions usually include anhydrous solvents like dichloromethane or tetrahydrofuran, and the reaction is carried out under an inert atmosphere to prevent moisture from interfering with the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
2,6-Bis[(trimethylsilyl)oxy]-4-pyrimidinecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halides and organometallic compounds.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2,6-Bis[(trimethylsilyl)oxy]-4-pyrimidinecarbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which 2,6-Bis[(trimethylsilyl)oxy]-4-pyrimidinecarbaldehyde exerts its effects depends on the specific context of its use. In chemical reactions, the trimethylsilyl groups protect the hydroxyl groups on the pyrimidine ring, allowing selective reactions at the aldehyde group. In biological systems, the compound may interact with enzymes or other proteins, potentially inhibiting their activity or altering their function. The molecular targets and pathways involved vary depending on the specific application.
Comparación Con Compuestos Similares
2,6-Bis[(trimethylsilyl)oxy]-4-pyrimidinecarbaldehyde can be compared with other similar compounds, such as:
2,4,6-Tris[(trimethylsilyl)oxy]pyrimidine: This compound has three trimethylsilyl groups attached to the pyrimidine ring, providing different reactivity and protection patterns.
2,6-Bis[(trimethylsilyl)oxy]benzoic acid trimethylsilyl ester: This compound has a similar structure but with a benzoic acid core instead of a pyrimidine ring, leading to different chemical properties and applications.
2,6-Dihydroxybenzoic acid, bis(trimethylsilyl) ether, trimethylsilyl ester: This compound also features trimethylsilyl groups but
Propiedades
Número CAS |
56272-56-1 |
|---|---|
Fórmula molecular |
C11H20N2O3Si2 |
Peso molecular |
284.46 g/mol |
Nombre IUPAC |
2,6-bis(trimethylsilyloxy)pyrimidine-4-carbaldehyde |
InChI |
InChI=1S/C11H20N2O3Si2/c1-17(2,3)15-10-7-9(8-14)12-11(13-10)16-18(4,5)6/h7-8H,1-6H3 |
Clave InChI |
LGDSSMQSQDKUBV-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC1=NC(=NC(=C1)C=O)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Benzyl-2-(4-bromophenyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13952487.png)

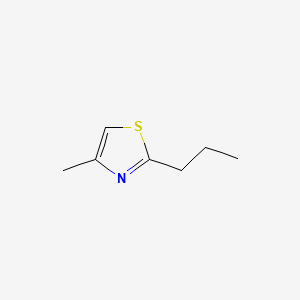


![Imidazo[4,5,1-JK][1,3,4]benzotriazepin-7(6H)-one](/img/structure/B13952513.png)
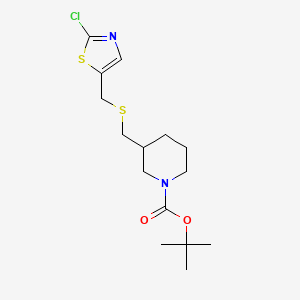
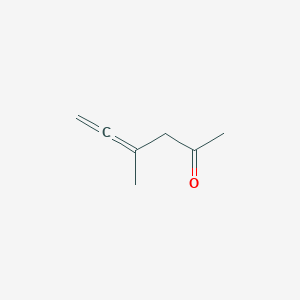
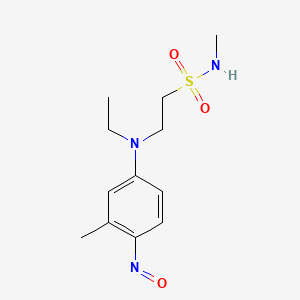

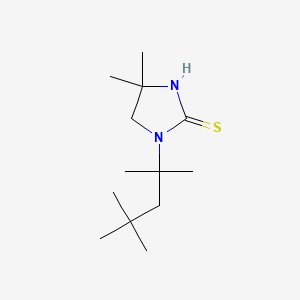
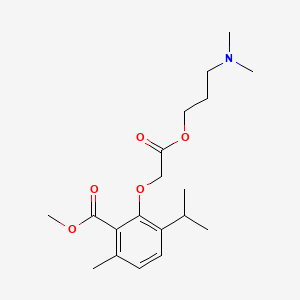
![(2R)-3-[2-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B13952570.png)
